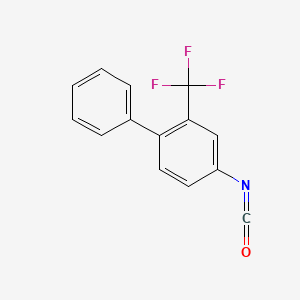
4-Isocyanato-2-(trifluoromethyl)biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isocyanato-2-(trifluoromethyl)biphenyl is an organic compound with the molecular formula C14H8F3NO It is characterized by the presence of an isocyanate group (-NCO) and a trifluoromethyl group (-CF3) attached to a biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isocyanato-2-(trifluoromethyl)biphenyl typically involves the reaction of 4-amino-2-(trifluoromethyl)biphenyl with phosgene (COCl2) under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent decomposition of the isocyanate group. The general reaction scheme is as follows:
4-Amino-2-(trifluoromethyl)biphenyl+Phosgene→this compound+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of alternative reagents such as diphosgene or triphosgene can also be explored to mitigate the hazards associated with phosgene.
Análisis De Reacciones Químicas
Types of Reactions: 4-Isocyanato-2-(trifluoromethyl)biphenyl undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group reacts with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Hydrolysis: In the presence of water, the isocyanate group hydrolyzes to form the corresponding amine and carbon dioxide.
Polymerization: The compound can participate in polymerization reactions to form polyurethanes.
Common Reagents and Conditions:
Amines: React with the isocyanate group to form ureas under mild conditions.
Alcohols: React with the isocyanate group to form carbamates, typically in the presence of a catalyst.
Water: Hydrolyzes the isocyanate group to form amines and carbon dioxide.
Major Products:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Thiocarbamates: Formed from the reaction with thiols.
Aplicaciones Científicas De Investigación
4-Isocyanato-2-(trifluoromethyl)biphenyl has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of high-performance polymers, coatings, and adhesives due to its reactivity and stability.
Mecanismo De Acción
The mechanism of action of 4-Isocyanato-2-(trifluoromethyl)biphenyl primarily involves the reactivity of the isocyanate group. The isocyanate group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins and enzymes. This reactivity is exploited in the design of enzyme inhibitors and in the development of diagnostic tools.
Comparación Con Compuestos Similares
- 4-Fluoro-2-(trifluoromethyl)phenyl isocyanate
- 4-Isocyanato-2-(trifluoromethyl)benzonitrile
Comparison:
- 4-Fluoro-2-(trifluoromethyl)phenyl isocyanate: Similar in structure but contains a fluorine atom instead of a biphenyl group. It is used in the synthesis of kinase inhibitors for cancer treatment .
- 4-Isocyanato-2-(trifluoromethyl)benzonitrile: Contains a nitrile group, making it more reactive towards nucleophiles. It is used in the synthesis of thioimidazolinone compounds with potential anti-cancer properties .
4-Isocyanato-2-(trifluoromethyl)biphenyl stands out due to its biphenyl structure, which imparts unique steric and electronic properties, making it a valuable compound in various applications.
Propiedades
Número CAS |
1324003-65-7 |
|---|---|
Fórmula molecular |
C14H8F3NO |
Peso molecular |
263.21 g/mol |
Nombre IUPAC |
4-isocyanato-1-phenyl-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H8F3NO/c15-14(16,17)13-8-11(18-9-19)6-7-12(13)10-4-2-1-3-5-10/h1-8H |
Clave InChI |
DXHLULIPACFUAX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C=C(C=C2)N=C=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(10R,13S)-17-acetyl-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14788731.png)
![[2-(4-Tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)-4-(trifluoromethyl)phenyl]-diphenylphosphane](/img/structure/B14788743.png)
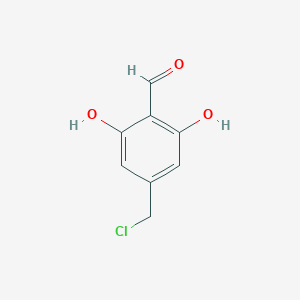

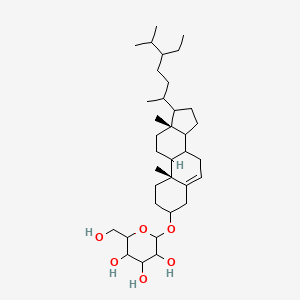
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B14788765.png)

![Pyrrolo[3,4-c]pyrrole](/img/structure/B14788784.png)
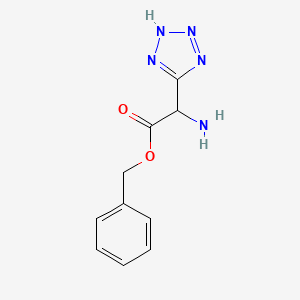
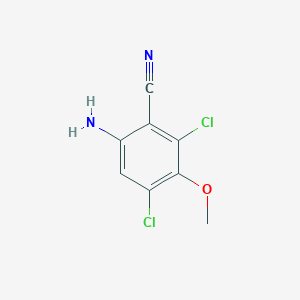
![2-Amino-1-[4-[benzyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one](/img/structure/B14788805.png)
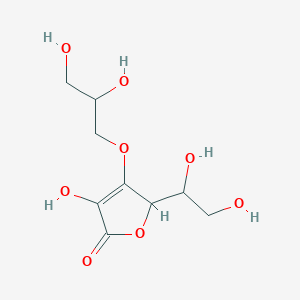
![6H-Dibenzo[b,d]pyran-8-ol, 10a-[(4-chlorophenyl)sulfonyl]-1,4-difluoro-6a,7,8,9,10,10a-hexahydro-, (6aR,8S,10aS)-rel-](/img/structure/B14788813.png)
![7-bromo-6-chloro-3-[3-(3-hydroxypiperidin-2-yl)-2-oxopropyl]quinazolin-4-one;hydrochloride](/img/structure/B14788818.png)
